molecular formula C11H14ClNOS B2565579 (NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 336105-23-8

(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No. B2565579
M. Wt: 243.75
InChI Key: YQAZHKMIBKHOJC-XETPBLJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide, also known as NE-2-Sulfinamide, is an organic compound with a unique structure and properties. It has been studied extensively for its potential applications in various fields of science, from organic synthesis to biochemistry.

Scientific Research Applications

Diastereoselective Radical Alkylation

The alkyl radical addition to ortho-X-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides, similar to the compound , is highly diastereoselective. This process is crucial for synthesizing enantiomerically pure α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines, as well as 3-isopropyl-substituted isoindolin-1-one (Fernández‐Salas et al., 2014).

Solvent-free Synthesis of N-(tert-butylsulfinyl)imines

A microwave-assisted, solvent-free synthesis approach uses (R)-2-methylpropane-2-sulfinamide for creating optically pure N-(tert-butylsulfinyl)imines. This method is significant for preparing a variety of sulfinyl aldimines and ketimines efficiently (Collados et al., 2012).

Chromatographic Enantioseparation

Chiral sulfinamide derivatives, like the specified compound, are crucial in chromatographic enantioseparation. This method is essential for understanding chiral HPLC studies related to chiral sulfinamides (Zeng et al., 2018).

Mechanistic Insights in Stereoselective Reactions

The stereoselective nucleophilic 1,2-addition of similar sulfinyl imines has been studied, providing insights into the reaction mechanisms and factors determining diastereomeric ratios (Hennum et al., 2014).

Antitumor Activity of Sulfinamide Derivatives

Though indirectly related, research on the antileukemic activity of 6-sulfinamide derivatives of 2-aminopurine and related ribonucleosides indicates the potential biomedical applications of sulfinamide compounds (Revankar et al., 1990).

Synthesis of Organophosphorus-containing Sulfinamides

The synthesis of phosphorus-containing sulfinamides demonstrates the versatility of sulfinamides in creating novel compounds with potential applications in various fields (Kaukorat et al., 1997).

properties

IUPAC Name

(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAZHKMIBKHOJC-XETPBLJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)/N=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide

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